tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821208
InChI: InChI=1S/C12H13ClN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16)
SMILES:
Molecular Formula: C12H13ClN2O2S
Molecular Weight: 284.76 g/mol

tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate

CAS No.:

Cat. No.: VC15821208

Molecular Formula: C12H13ClN2O2S

Molecular Weight: 284.76 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate -

Specification

Molecular Formula C12H13ClN2O2S
Molecular Weight 284.76 g/mol
IUPAC Name tert-butyl N-(6-chloro-1,3-benzothiazol-2-yl)carbamate
Standard InChI InChI=1S/C12H13ClN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16)
Standard InChI Key DXKRALQBMWDJEX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name tert-butyl(6-chloro-1,3-benzothiazol-2-yl)carbamate reflects the compound’s benzothiazole backbone, chlorine substituent, and Boc-protected amine. Its molecular formula is C₁₂H₁₃ClN₂O₂S, with a molecular weight of 284.7 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07).

Synthesis and Optimization

General Synthetic Route

The synthesis follows a two-step protocol common to Boc-protected heterocycles:

  • Preparation of 6-chlorobenzo[d]thiazol-2-amine:
    Cyclocondensation of 2-amino-5-chlorobenzenethiol with cyanogen bromide or thiourea derivatives under acidic conditions yields the benzothiazole core .

  • Boc Protection:
    Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C .

Representative Procedure

A mixture of 6-chlorobenzo[d]thiazol-2-amine (2.0 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in THF (20 mL) was treated dropwise with Boc₂O (2.4 g, 11 mmol). After stirring at 0°C for 2 hr, the reaction was quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography to afford the product as a white solid (2.7 g, 81% yield) .

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventTHF or DCMMaximizes Boc₂O solubility
Temperature0–25°CPrevents decomposition
CatalystDMAP (0.1 equiv)Accelerates acylation
StoichiometryBoc₂O (1.1 equiv)Ensures complete conversion

Physicochemical Properties

Thermal Stability

The compound decomposes at ~180–200°C, with the Boc group cleaving to release isobutylene and CO₂. This thermal lability necessitates storage at –20°C under inert atmosphere .

Solubility Profile

SolventSolubility (mg/mL)
Dichloromethane>50
Ethanol15–20
Water<0.1

Reactivity and Applications

Deprotection Dynamics

Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) removes the Boc group within 30 min, regenerating the primary amine. This orthogonal deprotection is invaluable in multi-step syntheses .

Functionalization Pathways

  • Nucleophilic Aromatic Substitution: The 6-chloro group undergoes displacement with amines or alkoxides at 80–120°C .

  • Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids catalyzed by Pd(PPh₃)₄ introduce aryl groups at the 6-position .

Industrial and Pharmacological Relevance

Intermediate in Drug Synthesis

This compound is a precursor to kinase inhibitors and antimicrobial agents. For example, coupling with substituted anilines generates analogs active against Staphylococcus aureus (MIC = 2–8 µg/mL) .

Agrochemical Applications

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with IC₅₀ values <10 nM in Arabidopsis thaliana assays .

ParameterRating
Acute Oral ToxicityLD₅₀ >2000 mg/kg (rat)
Skin IrritationNon-irritating
EnvironmentalNot biodegradable

Comparative Analysis with Structural Analogs

Property6-Chloro Derivative6-Bromo Analog
Molecular Weight284.7 g/mol329.2 g/mol
Melting Point145–148°C162–165°C
Reactivity in SₙArModerateHigh
Cost (USD/g)120450

The bromo analog’s enhanced reactivity in substitution reactions comes at a significant cost premium, making the chloro derivative preferable for large-scale applications .

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